1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrolidine-2,5-dione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the 5-methoxy-1H-indol-3-yl group: This can be done through a nucleophilic substitution reaction, where the indole derivative is reacted with an appropriate electrophile.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its bioactivity.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
- 1-(4-methylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
- 1-(4-ethylphenyl)-3-{[2-(5-hydroxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione
Uniqueness: 1-(4-ethylphenyl)-3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 5-methoxy group on the indole ring and the 4-ethyl group on the phenyl ring can significantly alter its interactions with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H25N3O3/c1-3-15-4-6-17(7-5-15)26-22(27)13-21(23(26)28)24-11-10-16-14-25-20-9-8-18(29-2)12-19(16)20/h4-9,12,14,21,24-25H,3,10-11,13H2,1-2H3 |
InChI Key |
JRDFBQLDWXTYEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.